Lithium, (2-methyl-1,3-dithian-2-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
Scientific Research Applications
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
Mechanism of Action
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Lithium 1,3-dithiane: Similar in structure but lacks the methyl group at the 2-position.
Lithium 2-trimethylsilyl-1,3-dithiane: Contains a trimethylsilyl group instead of a methyl group.
Uniqueness
Lithium, (2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
27969-97-7 |
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Molecular Formula |
C5H9LiS2 |
Molecular Weight |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1SCCCS1 |
Origin of Product |
United States |
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